N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
CAS No.: 1251690-89-7
Cat. No.: VC4238505
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251690-89-7 |
|---|---|
| Molecular Formula | C15H16N2O3S2 |
| Molecular Weight | 336.42 |
| IUPAC Name | 3-[benzenesulfonyl(methyl)amino]-N-cyclopropylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O3S2/c1-17(22(19,20)12-5-3-2-4-6-12)13-9-10-21-14(13)15(18)16-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,16,18) |
| Standard InChI Key | ZXRNLSAANKNEOC-UHFFFAOYSA-N |
| SMILES | CN(C1=C(SC=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-Cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide (molecular formula: , molecular weight: 336.42 g/mol) features a thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with an N-methylphenylsulfonamido moiety. The cyclopropyl group attached to the carboxamide nitrogen introduces steric constraints that influence conformational stability and intermolecular interactions .
Structural Features
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Thiophene Core: The heteroaromatic thiophene ring provides electronic delocalization, enhancing binding to biological targets .
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Sulfonamido Group: The N-methylphenylsulfonamido substituent () contributes to hydrogen bonding and hydrophobic interactions, critical for enzyme inhibition.
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Cyclopropyl Carboxamide: The cyclopropyl moiety induces ring strain, potentially increasing metabolic stability compared to linear alkyl groups .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[Benzenesulfonyl(methyl)amino]-N-cyclopropylthiophene-2-carboxamide | |
| SMILES | CN(C1=C(SC=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| InChIKey | ZXRNLSAANKNEOC-UHFFFAOYSA-N | |
| Solubility | Not available |
Synthesis and Manufacturing
The compound is synthesized via multi-step reactions, leveraging palladium-catalyzed cross-coupling and sulfonamide formation.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
Recent advances in cyclopropylthiophene synthesis utilize Suzuki–Miyaura reactions with bromothiophene precursors and cyclopropylboronic acids. Optimized conditions (Pd(OAc), cataCXium A ligand, CsCO, toluene/water) achieve yields up to 95% for cyclopropanation . For example:
This method is scalable (0.2–1.5 mol) and avoids high catalyst loadings .
Biological Activity and Pharmacological Research
The compound exhibits broad bioactivity, with emphasis on enzyme inhibition and antimicrobial effects.
Cyclooxygenase (COX) Inhibition
In silico docking studies demonstrate high binding affinity for COX-2 (PDB ID: 3LN1), surpassing Celecoxib and Licofelone. Key interactions include:
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Hydrogen bonding between the sulfonamido group and Arg120.
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π-Stacking of the thiophene ring with Tyr355.
Table 2: Comparative Binding Affinities
| Compound | Binding Energy (kcal/mol) | Source |
|---|---|---|
| N-Cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | -9.8 | |
| Celecoxib | -8.2 | |
| Licofelone | -7.6 |
Antimicrobial Activity
Preliminary assays indicate inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to sulfonamide-mediated disruption of folate synthesis.
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